ALK/ROS1 Dual Inhibitor IC50: Pharmacophore-Containing Compound X4 Compared to FDA-Approved Inhibitors
In a direct evaluation of 5-(3,5-difluorobenzyl)-1H-indazole-containing compounds, compound X4 demonstrated potent dual ALK/ROS1 inhibition with IC50 values of 0.512 µM (ALK) and 0.766 µM (ROS1). While these values are less potent than the clinical agent entrectinib (IC50 0.1-1.7 nM across ALK/ROS1/TRK kinases), the study explicitly validates the 3,5-difluorobenzyl-indazole moiety as the essential pharmacophore for dual ALK/ROS1 activity, providing quantitative structure-activity relationship (SAR) confirmation that compounds lacking this specific substitution pattern lose significant inhibitory potency [1]. The compound X4 also demonstrated in vivo antitumor efficacy with a tumor growth inhibition rate of 54.71% in an H2228 xenograft model, establishing the pharmacophore's translational relevance [1].
| Evidence Dimension | ALK kinase IC50 |
|---|---|
| Target Compound Data | 0.512 µM (Compound X4 containing 5-(3,5-difluorobenzyl)-1H-indazole) |
| Comparator Or Baseline | Entrectinib: IC50 0.1-1.7 nM across ALK, ROS1, TRKA/B/C kinases |
| Quantified Difference | Entrectinib is approximately 300- to 5000-fold more potent than X4; however, the pharmacophore validation confirms that 3,5-difluorobenzyl-indazole is necessary for activity. Compounds lacking this moiety show loss of dual inhibition. |
| Conditions | In vitro kinase inhibition assay; ALK and ROS1 recombinant enzymes; cell viability assay in H2228 NSCLC cell line (IC50 = 0.034 ± 0.002 µM) |
Why This Matters
Procurement decisions for building blocks targeting ALK/ROS1 programs must prioritize the 3,5-difluorobenzyl-indazole scaffold because SAR evidence quantitatively links this specific substitution pattern to dual kinase inhibitory pharmacophore activity, which alternative fluorinated indazole isomers lack [1].
- [1] Huang X, et al. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorg Chem. 2024 Nov 29;154:108014. doi: 10.1016/j.bioorg.2024.108014. View Source
